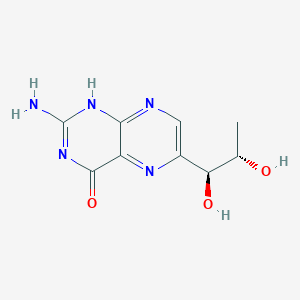

Orinapterin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Orinapterin is a biopterin that consists of pterin bearing amino, oxo and 1,2-dihydroxypropyl substituents at positions 2, 4 and 6. It has a role as a metabolite.

A natural product that has been considered as a growth factor for some insects.

Applications De Recherche Scientifique

Biochemical and Biomedical Applications

Orinapterin serves as a cofactor in several enzymatic reactions, particularly those involving nitric oxide synthase and other oxidoreductases. Its role in these processes has implications for cardiovascular health and neuroprotection.

Cardiovascular Health

Research indicates that pterins, including this compound, are involved in the regulation of vascular tone through the modulation of nitric oxide (NO) levels. Elevated levels of oxidized pterins have been associated with various cardiovascular diseases, suggesting their potential as biomarkers for disease progression and therapeutic targets .

Neuroprotection

This compound's antioxidant properties contribute to its neuroprotective effects. Studies have shown that it can mitigate oxidative stress in neuronal cells, which is crucial for conditions like neurodegeneration and ischemic injury .

Photonic Applications

The photophysical properties of this compound make it suitable for applications in fluorescence diagnostics and phototherapy.

Fluorescence Diagnostics

This compound exhibits significant fluorescence properties when excited by UV light. This characteristic allows it to be used as a biomarker in fluorescence-based assays for detecting various diseases, including cancer .

Phototherapy

Recent advances suggest that this compound can be utilized in two-photon absorption (TPA) techniques for targeted phototherapy. This method is advantageous over traditional single-photon absorption due to its deeper tissue penetration and reduced scattering effects .

Environmental Applications

This compound's role extends to environmental science, where it is investigated for its potential as an indicator of oxidative stress in ecosystems.

Ecotoxicology

Studies have demonstrated that levels of pterins can reflect the oxidative stress experienced by aquatic organisms exposed to pollutants. Monitoring these levels may provide insights into ecosystem health and the impact of environmental changes on biodiversity .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Biochemical | Cofactor in enzymatic reactions | Modulates NO levels; linked to cardiovascular health |

| Biomedical | Neuroprotective agent | Reduces oxidative stress in neuronal cells |

| Photonics | Fluorescence diagnostics | Effective biomarker for disease detection |

| Environmental Science | Indicator of oxidative stress | Reflects health of aquatic ecosystems |

Case Study 1: Cardiovascular Disease

A study published in Molecular Medicine Reports highlighted the correlation between elevated levels of oxidized pterins and the severity of atherosclerosis in patients. The findings suggested that monitoring this compound levels could serve as a predictive marker for cardiovascular events .

Case Study 2: Neuroprotection

In an experimental model of ischemic stroke, researchers found that administration of this compound significantly improved neuronal survival rates and functional recovery post-injury. This suggests its potential therapeutic application for stroke patients .

Propriétés

Numéro CAS |

13039-82-2 |

|---|---|

Formule moléculaire |

C9H11N5O3 |

Poids moléculaire |

237.22 g/mol |

Nom IUPAC |

2-amino-6-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m0/s1 |

Clé InChI |

LHQIJBMDNUYRAM-BBIVZNJYSA-N |

SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O |

SMILES isomérique |

C[C@@H]([C@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O |

SMILES canonique |

CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.